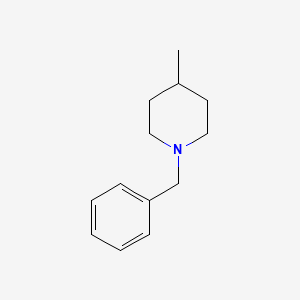
2-Methyl-1-naphthaldehyde
概要
説明
2-Methyl-1-naphthaldehyde (2-MNA) is a synthetic compound with a wide range of applications in the field of scientific research. It is a colorless liquid with a distinct smell, and it is used in the synthesis of various compounds, including pharmaceuticals and other biologically active molecules. In addition, it is used in the production of fluorescent dyes, and it is also a key component in the production of certain polymers and plastics. The synthesis of 2-MNA is relatively simple and straightforward, and it has been widely used in scientific research due to its numerous advantages and applications.
科学的研究の応用
Fluorescence and Intersystem Crossing Studies
Research has explored the fluorescence and intersystem crossing characteristics of naphthaldehydes, including 2-methyl-1-naphthaldehyde derivatives. For instance, Kitamura and Baba (1975) investigated absorption and fluorescence spectra, along with fluorescence and phosphorescence quantum yields and lifetimes of 1-and 2-naphthaldehyde and their derivatives in rigid glass solution. Their findings revealed that upon formation of a hydrogen bond with ethyl alcohol, 2-naphthaldehyde and 2-acetonaphthone become fluorescent, suggesting significant implications for understanding radiationless transition theories in these compounds (Kitamura & Baba, 1975).
Solid-Liquid Equilibrium in Ternary Systems
Yu et al. (2019) conducted a study on the solubility of 2-methyl-1,4-naphthoquinone and its by-product 2-naphthaldehyde in binary and ternary systems, including ethanol. This research is crucial for understanding the behavior of these compounds in various solvents, which can have practical applications in the separation process and formulation of these chemicals (Yu et al., 2019).
Development of Fluorescent Chemosensors
A significant area of research involving this compound is in the development of fluorescent chemosensors. Sun et al. (2018) synthesized a 2-hydroxy-1-naphthaldehyde-based chemosensor for selective detection of aluminum ions. Their study demonstrated the potential of using such chemosensors in various applications, including environmental monitoring and biochemical assays (Sun et al., 2018).
Synthesis and Structural Analysis
Özbek et al. (2009) synthesized 2-Hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone and investigated its structure through various spectroscopic techniques. Such studies are crucial for understanding the structural properties and potential applications of naphthaldehyde derivatives in various fields, including materials science and pharmaceuticals (Özbek et al., 2009).
Applications in Supramolecular Chemistry
Das and Goswami (2017) highlighted the use of 2-Hydroxy-1-naphthaldehyde as a building block in the development of sensors in supramolecular chemistry and molecular recognition. This research underscores the versatility of naphthaldehyde derivatives in creating sensors for various cations and anions, demonstrating their wide-ranging applications in chemistry and biochemistry (Das & Goswami, 2017).
Safety and Hazards
作用機序
Target of Action
2-Methyl-1-naphthaldehyde, an aldehyde compound , primarily targets nucleophilic molecules in biochemical reactions . The compound’s aldehyde group (C=O) is electrophilic, attracting nucleophiles such as nitrogen or oxygen atoms in other molecules .
Mode of Action
The mode of action of this compound involves nucleophilic addition reactions . The compound’s aldehyde group can react with nucleophiles, forming a new covalent bond . For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen atom can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .
Biochemical Pathways
The primary biochemical pathway involving this compound is the formation of oximes and hydrazones . This process is essentially irreversible as the adduct dehydrates . The compound can also participate in reversible reactions, such as the formation of a hemiketal when the oxygen atom acts as a nucleophile .
Result of Action
The result of this compound’s action is the formation of new compounds, such as oximes and hydrazones . These compounds have different properties and can participate in further biochemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of the environment, as the presence of protons can catalyze some reactions . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .
生化学分析
Biochemical Properties
2-Methyl-1-naphthaldehyde plays a crucial role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are essential in organic synthesis and biochemical applications. The compound’s aldehyde group is highly reactive, making it a valuable intermediate in various biochemical processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The aldehyde group of the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo oxidation and other chemical changes, affecting its activity and interactions with biomolecules . Understanding these temporal effects is essential for its application in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation and improved cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s biological activity and potential therapeutic applications. The compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions are critical for understanding the compound’s bioavailability and distribution in biological systems.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications
特性
IUPAC Name |
2-methylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAZTPUQHUFMQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398925 | |
| Record name | 2-Methyl-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35699-44-6 | |
| Record name | 2-Methyl-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















